Reduced ACE Inhibition Relative to Truncated Pro-Pro-Containing Peptide Analogs
In a head-to-head comparison of synthetic peptides derived from maize γ-zein, the hexapeptide Val-His-Leu-Pro-Pro-Pro (containing the Pro-Pro-Pro motif) exhibits significantly weaker inhibition of angiotensin-converting enzyme (ACE) compared to its truncated analogs, Val-His-Leu-Pro-Pro and Leu-Pro-Pro [1]. This difference highlights that the extension to a third proline residue dramatically alters the molecule's interaction with ACE's active site.
| Evidence Dimension | ACE Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 µM for Val-His-Leu-Pro-Pro-Pro |
| Comparator Or Baseline | IC50 = 18 µM for Val-His-Leu-Pro-Pro; IC50 = 9.6 µM for Leu-Pro-Pro |
| Quantified Difference | Pro-Pro-Pro-containing peptide is 11.1-fold and 20.8-fold less potent than its respective shorter-chain comparators. |
| Conditions | In vitro ACE inhibition assay using synthetic peptide fragments. |
Why This Matters
This demonstrates that Pro-Pro-Pro cannot be substituted with Pro-Pro or similar fragments in studies of bioactivity, as the longer motif can significantly reduce a desired biological effect, or conversely, provide a control for sequence-specific inhibition studies.
- [1] Yano, S.; Suzuki, K.; Funatsu, G. Angiotensin I-Converting Enzyme Inhibitory Activities of Synthetic Peptides Related to the Tandem Repeated Sequence of a Maize Endosperm Protein. Biosci. Biotechnol. Biochem. 1996, 60 (4), 661-665. View Source
